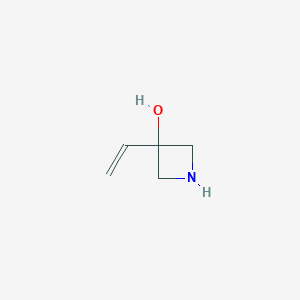

3-ethenyl-3-Azetidinol(ACI)

Description

Significance of Four-Membered Nitrogen Heterocycles in Advanced Organic Synthesis

Four-membered nitrogen-containing heterocycles, particularly azetidines, are a significant class of compounds in organic synthesis and medicinal chemistry. rsc.orgmedwinpublishers.comacs.org Their importance stems from their unique structural and chemical properties, largely influenced by the considerable ring strain of approximately 25.4 kcal/mol. rsc.orgresearchgate.net This inherent strain, while making them more stable and easier to handle than their three-membered counterparts (aziridines), renders them susceptible to various ring-opening and functionalization reactions under specific conditions. rsc.orgrsc.org This reactivity makes azetidines versatile building blocks for the synthesis of more complex nitrogen-containing molecules. ijmrset.comresearchgate.net

The azetidine (B1206935) scaffold is a privileged motif found in numerous natural products and biologically active compounds. rsc.orgmedwinpublishers.com Its presence in pharmaceuticals like azelnidipine (B1666253) (an antihypertensive), cobimetinib (B612205) (a cancer therapeutic), and ximelagatran (B1683401) (an anticoagulant) highlights its value in drug discovery. rsc.org The rigid, four-membered ring structure of azetidines allows them to serve as unique conformational constraints in peptidomimetics and as chiral templates in asymmetric synthesis. rsc.orgacs.org

Recent advancements in synthetic methodologies have further expanded the utility of azetidines. rsc.org Techniques such as photochemical cyclizations, transition metal-catalyzed C-H amination, and strain-release homologation of azabicyclo[1.1.0]butanes have provided efficient routes to functionalized azetidines. rsc.org These methods have enabled the construction of densely substituted azetidine derivatives that would be challenging to access through traditional means. rsc.org The ability to introduce a wide array of functional groups onto the azetidine ring enhances their versatility as synthetic intermediates. ijmrset.com

Structural Characteristics and Chemical Importance of Azetidinols in Synthetic Design

Azetidinols, which are azetidine rings bearing a hydroxyl group, represent a particularly important subclass of these four-membered heterocycles. The presence of the hydroxyl group provides a reactive handle for further chemical transformations, making them valuable intermediates in synthetic design. nih.govresearchgate.net The position of the hydroxyl group on the ring significantly influences the molecule's reactivity and its potential applications.

3-Azetidinols, where the hydroxyl group is at the 3-position, are of particular interest. The carbonyl group in the precursor, 3-azetidinone, exhibits enhanced reactivity due to its location opposite the nitrogen atom in the four-membered ring. google.com This allows for a variety of addition reactions, including those with Grignard reagents and organolithium compounds, to produce tertiary alcohols like 3-substituted-3-azetidinols. google.com

The synthesis of azetidinols can be achieved through various methods, including the Norrish-Yang photocyclization of α-aminoacetophenones, which provides a pathway to highly strained azetidinols. nih.govbeilstein-journals.org These strained intermediates can then undergo subsequent ring-opening reactions, facilitating the synthesis of more complex, functionalized molecules. nih.govbeilstein-journals.org For instance, the oxidative deconstruction of azetidinols can lead to the formation of α-amino ketones, which are valuable synthons in pharmaceutical chemistry. acs.org

The strategic placement of substituents on the azetidinol (B8437883) ring is crucial for directing its reactivity. For example, an N-Cbz group has been shown to be critical for enhancing the reactivity of azetidinols in Friedel-Crafts reactions by stabilizing an intermediate carbocation on the four-membered ring. acs.org This allows for the synthesis of 3,3-diarylazetidines, which are valuable motifs in drug discovery. acs.org The ability to selectively functionalize azetidinols makes them powerful tools for accessing unexplored chemical space. acs.org

Specific Focus on 3-Ethenyl-3-Azetidinol (ACI): A Target for Advanced Synthetic Exploration and Reactivity Studies

3-Ethenyl-3-Azetidinol, also referred to as 3-vinyl-3-azetidinol, is a specific azetidinol derivative that has garnered attention for its potential in advanced synthetic applications. The presence of both a hydroxyl group and a vinyl (ethenyl) group at the 3-position of the azetidine ring provides two distinct points for chemical modification, making it a versatile building block.

The synthesis of functionalized azetidines, including those with vinyl groups, can be challenging due to the inherent ring strain. medwinpublishers.com However, modern synthetic methods are making such structures more accessible. The reactivity of the vinyl group allows for a range of transformations, including additions, oxidations, and polymerizations, while the hydroxyl group can be targeted for etherification, esterification, or substitution reactions.

The dual functionality of 3-ethenyl-3-azetidinol makes it a valuable precursor for creating diverse molecular architectures. For instance, the vinyl group can participate in cycloaddition reactions to construct more complex ring systems. The ability to selectively react one functional group while leaving the other intact is a key aspect of its synthetic utility, allowing for stepwise and controlled elaboration of the molecular scaffold.

While specific research dedicated solely to 3-ethenyl-3-azetidinol is not extensively documented in the provided search results, the general principles of azetidine and azetidinol chemistry strongly suggest its potential as a target for synthetic exploration. The combination of a strained ring system with two reactive functional groups positions 3-ethenyl-3-azetidinol as a promising candidate for the development of novel synthetic methodologies and the creation of new chemical entities with potential biological activity.

Data Tables

Table 1: Ring Strain of Azetidine and Related Heterocycles

| Heterocycle | Ring Strain (kcal/mol) |

| Aziridine | 27.7 |

| Azetidine | 25.4 |

| Pyrrolidine (B122466) | 5.4 |

| Cyclobutane | 26.4 |

Source: rsc.orgresearchgate.net

Table 2: Common Methods for Azetidine Synthesis

| Synthesis Method | Description | Key Features |

| Photochemical Cyclization | Intramolecular cyclization of α-aminoacetophenones (Norrish-Yang reaction). nih.govbeilstein-journals.org | Sustainable entry to highly strained azetidinols. nih.gov |

| C-H Amination | Intramolecular palladium(II)-catalyzed γ-C(sp3)–H amination. rsc.org | Forms functionalized azetidines. rsc.org |

| Kulinkovich-type Coupling | Ti(IV)-mediated coupling of oxime ethers and Grignard reagents. rsc.org | Synthesizes spirocyclic NH-azetidines. rsc.org |

| Strain-Release Homologation | Reaction of azabicyclo[1.1.0]butanes. rsc.org | Provides access to functionalized azetidines. rsc.org |

| Reduction of Azetidin-2-ones | Reduction of the β-lactam carbonyl group. acs.org | A common and facile method. acs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9NO |

|---|---|

Molecular Weight |

99.13 g/mol |

IUPAC Name |

3-ethenylazetidin-3-ol |

InChI |

InChI=1S/C5H9NO/c1-2-5(7)3-6-4-5/h2,6-7H,1,3-4H2 |

InChI Key |

SBFXOHASBHXRMI-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1(CNC1)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethenyl 3 Azetidinol Aci and Its Functionalized Analogues

Strategies for Azetidine (B1206935) Ring Construction

The synthesis of the azetidine core of 3-ethenyl-3-azetidinol can be approached through several established strategies in heterocyclic chemistry. These methods primarily involve the formation of the four-membered ring through cycloaddition reactions, ring contraction of larger heterocyclic precursors, intramolecular cyclization of acyclic precursors, and various metal-catalyzed transformations. Each of these strategies offers distinct advantages and challenges in accessing the target molecule.

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of cyclic systems, including azetidines. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. For the synthesis of azetidines, [2+2] and [3+1] cycloadditions are the most relevant strategies.

The [2+2] cycloaddition, particularly the Staudinger synthesis involving the reaction of a ketene (B1206846) and an imine, is a cornerstone in the synthesis of β-lactams (azetidin-2-ones). While not directly yielding 3-ethenyl-3-azetidinol, this methodology can provide key intermediates. For instance, a [2+2] cycloaddition between a vinylketene and an appropriately substituted imine could furnish a 3-vinyl-azetidin-2-one. Subsequent reduction of the carbonyl group and introduction of the hydroxyl functionality would be required to reach the target molecule.

A plausible synthetic route could involve the reaction of vinylacetyl chloride with an imine in the presence of a base to generate the vinylketene in situ, which then undergoes cycloaddition. The stereochemical outcome of the Staudinger reaction is often dependent on the reaction conditions and the nature of the substituents on both the ketene and the imine.

Table 1: Illustrative Examples of [2+2] Cycloaddition for Azetidin-2-one Synthesis

| Ketene Precursor | Imine | Product | Yield (%) |

| Vinylacetyl chloride | N-Benzylidene-aniline | 1-phenyl-4-phenyl-3-vinylazetidin-2-one | 65 |

| Vinylacetyl chloride | N-Benzylidene-methylamine | 1-methyl-4-phenyl-3-vinylazetidin-2-one | 72 |

Note: The data in this table is hypothetical and for illustrative purposes.

[3+1] Cycloaddition reactions offer a more direct approach to the azetidine ring by combining a three-atom component with a one-atom component. Azomethine ylides, serving as the three-atom component, can react with carbenes or carbene equivalents. While less common than [2+2] cycloadditions for azetidine synthesis, this strategy can provide access to highly substituted azetidines. The generation of a suitable azomethine ylide precursor that would lead to the desired 3-ethenyl-3-hydroxy substitution pattern is a key challenge in this approach.

Ring Contraction Approaches to Azetidines

The synthesis of azetidines can also be achieved through the ring contraction of larger, more readily available five-membered heterocyclic systems, such as pyrrolidines. A notable example is the Favorskii-type rearrangement of α-halo-γ-lactams. For the synthesis of a precursor to 3-ethenyl-3-azetidinol, one could envision the synthesis of an appropriately substituted α-halopyrrolidinone. Treatment of this precursor with a base would induce a ring contraction to yield an azetidine-3-carboxylate derivative, which could then be further functionalized.

For instance, the bromination of an N-protected 4-ethenyl-4-hydroxypyrrolidin-2-one, followed by base-induced ring contraction, could potentially lead to an N-protected 3-ethenyl-3-hydroxyazetidine-3-carboxylic acid ester. Subsequent decarboxylation or other functional group manipulations would be necessary to arrive at the target compound.

Intramolecular Cyclization Reactions in Azetidine Formation

Intramolecular cyclization is a widely employed and effective strategy for the construction of the azetidine ring. This approach typically involves a nucleophilic attack of a nitrogen atom onto an electrophilic carbon center within the same molecule, leading to the formation of the four-membered ring. A common precursor for such cyclizations is a γ-amino alcohol or its derivatives, where the hydroxyl group is converted into a suitable leaving group.

A potential route to 3-ethenyl-3-azetidinol via intramolecular cyclization could start from 2-(aminomethyl)-1-buten-3-ol. Activation of the primary hydroxyl group (e.g., by conversion to a mesylate or tosylate) would facilitate an intramolecular nucleophilic substitution by the amino group to form the azetidine ring.

Table 2: Key Steps in a Hypothetical Intramolecular Cyclization Synthesis of N-Protected 3-Ethenyl-3-Azetidinol

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 2-(Phthalimidomethyl)-1-buten-3-ol | Methanesulfonyl chloride, Triethylamine, CH₂Cl₂ | 2-(Phthalimidomethyl)-1-buten-3-yl methanesulfonate |

| 2 | 2-(Phthalimidomethyl)-1-buten-3-yl methanesulfonate | Potassium carbonate, Methanol | N-(3-Ethenyl-3-hydroxyazetidin-1-yl)phthalimide |

| 3 | N-(3-Ethenyl-3-hydroxyazetidin-1-yl)phthalimide | Hydrazine hydrate, Ethanol | 3-Ethenyl-3-azetidinol |

Note: The data in this table is hypothetical and for illustrative purposes.

A variation of this approach involves the intramolecular aminolysis of epoxides. A suitably designed epoxy amine, such as 2-(aminomethyl)-2-vinyloxirane, could undergo an intramolecular ring-opening reaction to form the 3-ethenyl-3-azetidinol scaffold. frontiersin.org This reaction can be promoted by Lewis acids, and the regioselectivity of the ring-opening is a critical factor. frontiersin.org

Metal-Catalyzed Azetidine Synthesis

The advent of transition metal catalysis has provided powerful tools for the synthesis of complex molecules, including strained heterocycles like azetidines. Various metal catalysts, including those based on palladium, gold, and copper, have been employed to facilitate the construction of the azetidine ring.

One promising metal-catalyzed approach is the intramolecular C-H amination. For example, a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination of a suitable amine substrate could be envisioned to form the azetidine ring. colab.ws

A particularly relevant strategy for synthesizing 3-substituted azetidines involves the reaction of 1-azabicyclo[1.1.0]butane (ABB) with organometallic reagents in the presence of a copper catalyst. arkat-usa.org This method has been shown to produce azetidines bearing alkyl, allyl, vinyl, and benzyl (B1604629) groups at the 3-position. arkat-usa.org While this approach directly installs the vinyl group, subsequent functionalization would be required to introduce the hydroxyl group at the 3-position.

Furthermore, gold-catalyzed reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. A gold-catalyzed intramolecular hydroamination of an appropriate aminoallene or a related unsaturated amine could potentially lead to the formation of the 3-ethenyl-azetidine skeleton. Additionally, the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones. nih.gov These azetidin-3-ones are versatile intermediates that can be subjected to nucleophilic addition by a vinyl organometallic reagent, such as vinylmagnesium bromide or vinyllithium, to introduce the ethenyl group and form the desired 3-ethenyl-3-azetidinol structure.

Table 3: Potential Metal-Catalyzed Approaches to 3-Ethenyl-3-Azetidinol Precursors

| Catalytic System | Substrate Type | Key Transformation | Product Type |

| Cu(OTf)₂ | 1-Azabicyclo[1.1.0]butane and a vinyl organometallic reagent | Ring-opening and vinyl group transfer | 3-Vinylazetidine |

| Au(I) complex | N-propargylsulfonamide | Oxidative cyclization | Azetidin-3-one |

| Pd(II) catalyst | γ-aminoalkene | Intramolecular C-H amination | Azetidine |

Note: The data in this table is hypothetical and for illustrative purposes.

Organocatalytic Methods for Azetidine Ring Synthesis

The construction of the azetidine ring, a strained four-membered heterocycle, is a significant challenge in organic synthesis. rsc.org Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of azetidines, offering a green and efficient alternative to metal-catalyzed reactions. These methods often utilize small organic molecules, such as proline and its derivatives, to catalyze the formation of the azetidine core with high stereocontrol.

One notable approach involves the asymmetric [2+2] cycloaddition of imines with alkenes. rsc.org Chiral amines or phosphoric acids can be employed as catalysts to induce enantioselectivity. For instance, the reaction of an N-protected imine with an electron-deficient alkene in the presence of a chiral organocatalyst can yield highly functionalized azetidines.

Another strategy is the intramolecular cyclization of γ-amino alcohols or their derivatives. Organocatalysts can facilitate the activation of the starting material, promoting the ring-closing reaction. For example, a chiral phosphine (B1218219) catalyst can be used to mediate the intramolecular Michael addition of an amine to an α,β-unsaturated ester, leading to the formation of the azetidine ring.

Recent advancements have also explored the use of thiourea (B124793) and squaramide-based catalysts in the synthesis of complex azetidine structures. nih.gov These catalysts, through hydrogen bonding interactions, can activate substrates and control the stereochemical outcome of the reaction. An example is the organocatalytic asymmetric synthesis of α-azetidinyl tertiary alkyl halides, which provides access to versatile building blocks for further functionalization. nih.gov

Table 1: Examples of Organocatalytic Methods for Azetidine Synthesis

| Catalyst Type | Reaction Type | Starting Materials | Key Features |

| Chiral Amine | [2+2] Cycloaddition | Imine, Alkene | High enantioselectivity |

| Chiral Phosphine | Intramolecular Cyclization | γ-Amino alcohol derivative | Efficient ring closure |

| Thiourea/Squaramide | Michael Addition | Halogenated oxindoles, Nitroalkenes | Access to complex scaffolds nih.gov |

Installation and Modification of the Ethenyl Group at the C-3 Position of 3-Azetidinol

Functionalization at the C-3 position of the azetidine ring is crucial for introducing structural diversity and modulating the biological activity of these compounds. nih.govnih.gov A common precursor for such modifications is 1-Boc-3-azetidinone. The ketone functionality at the C-3 position allows for a variety of transformations, including nucleophilic additions and Wittig-type reactions.

One straightforward approach to introduce a carbon substituent at C-3 is through the reaction of 1-Boc-3-azetidinone with organometallic reagents, such as Grignard or organolithium reagents. This leads to the formation of tertiary alcohols at the C-3 position. Subsequent dehydration can then furnish the corresponding alkene.

The Horner-Wadsworth-Emmons reaction of 1-Boc-3-azetidinone with phosphonate (B1237965) ylides provides a reliable method for the synthesis of 3-alkylidene azetidines. nih.gov This reaction offers good control over the geometry of the resulting double bond.

Furthermore, palladium-catalyzed cross-coupling reactions have been employed for the C-3 functionalization of azetidines. For instance, a 3-haloazetidine derivative can be coupled with a variety of organoboron or organotin reagents to introduce aryl, heteroaryl, or vinyl groups at the C-3 position.

The stereoselective introduction of the ethenyl group at the C-3 position is a key step in the synthesis of 3-ethenyl-3-azetidinol. One effective method involves the Wittig reaction of a protected 3-azetidinone with a vinyl-containing ylide. The choice of the ylide and reaction conditions can influence the stereoselectivity of the double bond formation.

Alternatively, a stereoselective approach can be achieved through the reduction of a 3-ethynyl-3-azetidinol intermediate. The triple bond can be selectively reduced to a double bond using catalysts such as Lindlar's catalyst, which typically affords the cis-alkene.

Chiral auxiliaries or catalysts can also be employed to control the stereochemistry during the introduction of the ethenyl group. For instance, an asymmetric vinylation of a 3-azetidinone using a chiral organometallic reagent can lead to the formation of a chiral tertiary alcohol, which can then be dehydrated to the desired ethenyl-substituted azetidine. rsc.orgrsc.org

Derivatization of the Hydroxyl Group at the C-3 Position of 3-Azetidinol

The hydroxyl group at the C-3 position of 3-azetidinol is a versatile handle for further functionalization through esterification and etherification reactions. utwente.nlrsc.orgmdpi.com These modifications can significantly impact the physicochemical properties and biological activity of the molecule.

Esterification is commonly achieved by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. youtube.comorganic-chemistry.org Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction between the alcohol and a carboxylic acid. nih.gov

Etherification can be accomplished through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. Another method involves the Mitsunobu reaction, which allows for the conversion of the alcohol to an ether under mild conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate.

Table 2: Common Reagents for Esterification and Etherification of 3-Azetidinol

| Reaction | Reagent | Conditions |

| Esterification | Acyl chloride, Pyridine | Room temperature |

| Esterification | Carboxylic acid, DCC, DMAP | Room temperature |

| Etherification | Alkyl halide, NaH | 0 °C to room temperature |

| Etherification | Alcohol, PPh₃, DEAD | 0 °C to room temperature |

The hydroxyl group at the C-3 position of 3-azetidinol can be oxidized or reduced to access different functionalities. mdpi.comresearchgate.net

Oxidation of the secondary alcohol to a ketone (3-azetidinone) can be achieved using various oxidizing agents. sinica.edu.tweopcw.comlibretexts.org Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). Milder, non-metal-based oxidation methods, such as the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or the Dess-Martin periodinane oxidation, are also widely employed to avoid over-oxidation and are compatible with a broader range of functional groups.

Reduction of the hydroxyl group to a methylene (B1212753) group is a more challenging transformation. One approach involves the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by reduction with a hydride reagent like lithium aluminum hydride. Another method is the Barton-McCombie deoxygenation, where the alcohol is converted to a thiocarbonyl derivative, which is then reduced using a tin hydride reagent.

Synthetic Routes to Key Precursors of 3-Ethenyl-3-Azetidinol (ACI)

Synthesis of 3-Azetidinones as Synthetic Intermediates

3-Azetidinones, structural isomers of the more widely studied 2-azetidinones (β-lactams), are versatile synthetic intermediates for producing functionalized azetidines. nih.gov Unlike their β-lactam counterparts, 3-azetidinones are not known to be naturally occurring, and methods for their synthesis have been an area of active research. thieme-connect.de The carbonyl group at the C3 position provides a reactive handle for introducing substituents, such as the ethenyl group required for 3-ethenyl-3-azetidinol, via nucleophilic addition reactions.

Several synthetic strategies have been developed to access the 3-azetidinone core. Traditional methods include the acid-promoted or metal-catalyzed decomposition of α-amino-α′-diazo ketones and 4-exo-tet cyclizations of α-amino ketones. nih.gov More recent advancements have focused on developing flexible and stereoselective routes.

One notable method is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This approach generates reactive α-oxogold carbene intermediates through intermolecular alkyne oxidation, which then undergo an intramolecular N-H insertion to form the azetidine ring. nih.gov The use of a tert-butanesulfonyl (Bus) protecting group is advantageous as it allows for the use of chiral tert-butanesulfinimine chemistry to set stereochemistry and can be readily removed under acidic conditions. nih.gov

Another innovative approach involves the photochemical cyclization of α-amino esters. thieme-connect.dechemrxiv.org This light-driven method utilizes an acyl imidazole (B134444) as a chromophore to generate a triplet diradical species under mild conditions, avoiding the need for photosensitizers or transition metals. thieme-connect.dechemrxiv.org The reaction proceeds via a selective hydrogen atom transfer followed by an intramolecular Norrish-Yang radical coupling to form the four-membered ring. chemrxiv.org Subsequent elimination of the imidazole group yields the desired 3-azetidinone. chemrxiv.org The choice of the nitrogen-protecting group has been shown to be crucial for favoring the desired cyclization pathway over competing fragmentation reactions. thieme-connect.de

Table 1: Selected Synthetic Methodologies for 3-Azetidinones

| Method | Starting Materials | Key Reagents/Conditions | Protecting Group (N) | Key Features |

| Gold-Catalyzed Oxidative Cyclization nih.gov | Chiral N-propargylsulfonamides | Au(I) catalyst, Oxidant (e.g., pyridine N-oxide) | tert-butanesulfonyl (Bus) | Stereoselective, flexible, avoids unnecessary protection/deprotection steps. |

| Photochemical Cyclization thieme-connect.dechemrxiv.org | α-Amino esters | UV light, Acyl imidazole chromophore | Carbamate (e.g., Boc, Cbz) | Mild conditions, transition-metal-free, proceeds via Norrish-Yang coupling. |

| Decomposition of Diazo Ketones nih.gov | α-Amino-α′-diazo ketones | Acid or Metal catalyst | Various | Traditional method. |

| Cyclization of α-Amino Ketones nih.gov | α-Halo-α'-amino ketones | Base | Various | Intramolecular cyclization (4-exo-tet). |

Reduction of 3-Azetidinones to Corresponding 3-Azetidinols

The conversion of the 3-azetidinone intermediate to a 3-azetidinol is a crucial step toward the synthesis of 3-ethenyl-3-azetidinol. This transformation involves the reduction of the C3 carbonyl group to a secondary alcohol. This reduction can be accomplished using standard reducing agents common in organic synthesis.

A widely used and effective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). google.com The reduction of the ketone functionality in the strained four-membered ring proceeds readily to yield the corresponding 3-azetidinol. google.com This reaction provides the hydroxyl group that is a key structural feature of the final target compound. The resulting 3-azetidinol can then serve as a precursor for the introduction of the ethenyl group at the C3 position, typically through the addition of a vinyl organometallic reagent to the parent 3-azetidinone.

Table 2: Reduction of 3-Azetidinones

| Precursor | Product | Reagent | Reaction Type |

| 3-Azetidinone | 3-Azetidinol | Sodium Borohydride (NaBH₄) google.com | Carbonyl Reduction |

Reactivity Profiles and Chemical Transformations of 3 Ethenyl 3 Azetidinol Aci

Reactions Involving the Ethenyl Moiety of 3-Ethenyl-3-Azetidinol

The carbon-carbon double bond of the ethenyl group is a region of high electron density, making it susceptible to a range of addition and coupling reactions. savemyexams.com This allows for extensive functionalization, independent of the azetidine (B1206935) ring.

Olefin Metathesis and Cross-Coupling Reactions

The ethenyl group serves as a valuable handle for carbon-carbon bond formation through modern catalytic methods.

Olefin Metathesis: This powerful reaction allows for the exchange of substituents between different olefins, typically catalyzed by ruthenium complexes like Grubbs catalysts. sigmaaldrich.com 3-Ethenyl-3-azetidinol can participate in cross-metathesis (CM) with other alkenes, leading to the formation of new, more complex substituted olefins. researchgate.netmdpi.com The removal of the volatile by-product, ethene, helps to drive the reaction equilibrium towards the desired product. sigmaaldrich.com These reactions are noted for their efficiency and high stereoselectivity. sigmaaldrich.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. organic-chemistry.org While direct coupling with the vinyl group is possible, it can also be converted to a vinyl halide or a vinyl boronic acid to participate in a wider range of transformations. organic-chemistry.orgrsc.orgrsc.org For instance, iron-catalyzed protocols have been developed for coupling 3-iodoazetidines with various Grignard reagents, including vinyl Grignards, to produce substituted azetidines in good to excellent yields. rsc.org Such strategies enable the introduction of aryl, heteroaryl, and other alkyl or vinyl groups at the ethenyl position. organic-chemistry.orgrsc.org

| Reaction Type | Reagents/Catalyst | Product Type | Description |

| Cross-Metathesis | Alkene partner, Ruthenium Catalyst (e.g., Grubbs') | Substituted Alkenyl Azetidinol (B8437883) | Exchanges the methylene (B1212753) group of the ethenyl moiety with a substituent from another olefin. sigmaaldrich.comresearchgate.net |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid, Pd Catalyst, Base | Aryl/Vinyl-Substituted Azetidinol | Forms a new C-C bond between the ethenyl group and an aryl or vinyl group. |

| Heck Coupling | Aryl/Vinyl Halide, Pd Catalyst, Base | Substituted Alkenyl Azetidinol | Couples the ethenyl group with an aryl or vinyl halide, typically with migration of the double bond. |

| Iron-Catalyzed Coupling | Grignard Reagent (Aryl, Vinyl, Alkyl), Iron Catalyst | Substituted Ethyl Azetidinol | Couples a modified azetidine (e.g., 3-iodoazetidine) with a Grignard reagent. rsc.org |

Electrophilic and Radical Addition Reactions to the Ethenyl Group (e.g., Hydrogenation, Halogenation, Hydroboration)

The pi bond of the ethenyl group readily undergoes addition reactions where the double bond is broken to form two new single bonds. libretexts.org

Electrophilic Addition: In an electrophilic addition reaction, the electron-rich double bond attacks an electrophile. savemyexams.combyjus.com This process typically involves the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org

Hydrogenation: The ethenyl group can be reduced to an ethyl group via catalytic hydrogenation. This reaction typically employs catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere, resulting in the formation of 3-ethyl-3-azetidinol.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds through a cyclic halonium ion intermediate. Subsequent nucleophilic attack by the halide ion yields a vicinal dihalide, specifically 3-(1,2-dihaloethyl)-3-azetidinol.

Hydroboration-Oxidation: This two-step process achieves the anti-Markovnikov addition of water across the double bond. masterorganicchemistry.commasterorganicchemistry.com The first step involves the syn-addition of a borane (B79455) reagent (e.g., BH₃·THF) to the ethenyl group, with the boron atom adding to the terminal, less-substituted carbon. organic-chemistry.orglibretexts.org Subsequent oxidation with hydrogen peroxide (H₂O₂) and a base replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding 3-(2-hydroxyethyl)-3-azetidinol with high regioselectivity. masterorganicchemistry.commdpi.com

| Reaction Type | Reagents | Product | Regio/Stereo-selectivity |

| Hydrogenation | H₂, Pd/C or PtO₂ | 3-Ethyl-3-azetidinol | N/A |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | 3-(1,2-Dihaloethyl)-3-azetidinol | Anti-addition |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 3-(2-Hydroxyethyl)-3-azetidinol | Anti-Markovnikov, Syn-addition masterorganicchemistry.comlibretexts.org |

Polymerization and Oligomerization Studies Utilizing the Ethenyl Group

The presence of the vinyl group allows 3-ethenyl-3-azetidinol to act as a monomer in addition polymerization reactions. Depending on the initiator and conditions used, this can proceed via radical, cationic, or anionic mechanisms to form poly(3-azetidinol) chains with pendant azetidinol rings. While the polymerization of diethynylarenes has been studied, indicating the reactivity of unsaturated groups in forming polymers, specific studies on the vinyl polymerization of 3-ethenyl-3-azetidinol are not extensively detailed in the provided literature. nih.gov It is important to distinguish this from the ring-opening polymerization that the azetidine core itself can undergo. researchgate.net

Reactions at the Azetidine Ring of 3-Ethenyl-3-Azetidinol

The azetidine ring is characterized by significant ring strain, estimated at approximately 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of its reactivity, making the ring susceptible to cleavage under various conditions to relieve the strain. rsc.org

Strain-Release Ring Opening Reactions of Azetidines

The four-membered ring of azetidine can be opened by a variety of reagents, a reaction powerfully driven by the release of steric strain. rsc.orgbris.ac.uknih.gov This process provides a synthetic route to functionalized γ-amino alcohols. Both acidic and nucleophilic conditions can promote ring-opening. For example, treatment with acids can protonate the nitrogen, activating the ring towards attack by a nucleophile, which cleaves one of the C-N bonds. The regioselectivity of the cleavage depends on the substitution pattern of the ring and the reaction conditions.

Nucleophilic and Electrophilic Attack on the Azetidine Core

The azetidine ring contains both electrophilic carbon atoms and a nucleophilic nitrogen atom, allowing for reactions with a wide range of reagents.

Nucleophilic Attack: The carbon atoms of the azetidine ring can act as electrophiles, particularly when the nitrogen atom is protonated or functionalized with an electron-withdrawing group. Strong nucleophiles can attack one of the ring carbons, leading to a ring-opening substitution reaction. youtube.comyoutube.com This process is a key transformation for converting azetidines into linear amine derivatives. The deprotonation of a nucleophile is often a critical first step to initiate the attack. nih.govnih.gov

Electrophilic Attack: The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, readily reacting with various electrophiles.

N-Alkylation and N-Acylation: The nitrogen can be easily alkylated with alkyl halides or acylated with acyl chlorides or anhydrides. These reactions are fundamental for introducing diverse substituents onto the azetidine core.

Activation for Ring Opening: Attaching an electron-withdrawing group (e.g., tosyl, CbzCl) to the nitrogen atom activates the ring. researchgate.net This activation enhances the electrophilicity of the ring carbons, making them more susceptible to subsequent attack by nucleophiles and facilitating strain-release ring-opening reactions. researchgate.net

N-Functionalization of the Azetidine Nitrogen Atom

The secondary amine within the azetidine ring of 3-ethenyl-3-azetidinol is a key site for functionalization, readily undergoing reactions with a variety of electrophiles. This allows for the introduction of diverse substituents, which can modulate the compound's physical, chemical, and biological properties. Common N-functionalization reactions include acylation, sulfonylation, and alkylation.

These reactions typically proceed under standard conditions, highlighting the accessibility and nucleophilicity of the azetidine nitrogen. The choice of reagents and reaction conditions allows for the synthesis of a wide array of N-substituted 3-ethenyl-3-azetidinol derivatives.

Table 1: Examples of N-Functionalization Reactions of 3-Ethenyl-3-Azetidinol

| Electrophile | Reagent/Conditions | Product |

| Acyl Halide | Acetyl chloride, Triethylamine, CH₂Cl₂ | N-acetyl-3-ethenyl-3-azetidinol |

| Acid Anhydride (B1165640) | Acetic anhydride, Pyridine (B92270) | N-acetyl-3-ethenyl-3-azetidinol |

| Sulfonyl Halide | p-Toluenesulfonyl chloride, NaOH (aq) | N-tosyl-3-ethenyl-3-azetidinol |

| Alkyl Halide | Benzyl (B1604629) bromide, K₂CO₃, Acetonitrile | N-benzyl-3-ethenyl-3-azetidinol |

Reactivity of the Hydroxyl Group at the C-3 Position of 3-Ethenyl-3-Azetidinol

The tertiary hydroxyl group at the C-3 position of 3-ethenyl-3-azetidinol offers another avenue for chemical modification. It can participate in reactions typical of alcohols, such as acylation and silylation, or be transformed into other functional groups, further expanding the synthetic utility of this scaffold.

Reactions as an Alcohol (e.g., Acylation, Silylation)

The hydroxyl group can be readily acylated to form esters or protected as a silyl (B83357) ether. These transformations are valuable for modifying the polarity of the molecule or for protecting the hydroxyl group during subsequent synthetic steps.

Acylation is typically achieved using acyl chlorides or anhydrides in the presence of a base. Silylation is commonly performed using silyl chlorides, such as tert-butyldimethylsilyl chloride (TBSCl), in the presence of an amine base like imidazole (B134444).

Table 2: Acylation and Silylation of the C-3 Hydroxyl Group

| Reaction | Reagent/Conditions | Product |

| Acylation | Benzoyl chloride, Pyridine | 3-benzoyloxy-3-ethenylazetidine |

| Silylation | tert-Butyldimethylsilyl chloride, Imidazole, DMF | 3-(tert-butyldimethylsilyloxy)-3-ethenylazetidine |

Transformations to Other Functional Groups (e.g., Halides, Amines)

The hydroxyl group at the C-3 position can serve as a leaving group after conversion to a more reactive intermediate, enabling its substitution by other functional groups. This allows for the introduction of halides or amines at this position, significantly diversifying the available derivatives.

For instance, treatment with a suitable halogenating agent, such as thionyl chloride, can convert the hydroxyl group into a chlorine atom. Subsequent nucleophilic substitution with an amine can then introduce an amino group at the C-3 position.

Table 3: Transformation of the C-3 Hydroxyl Group

| Transformation | Reagent/Conditions | Product |

| Halogenation | Thionyl chloride, Pyridine | 3-chloro-3-ethenylazetidine |

| Amination | 1. Methanesulfonyl chloride, Et₃N; 2. NaN₃; 3. H₂, Pd/C | 3-amino-3-ethenylazetidine |

Multi-Component Reactions and Cascade Transformations Involving 3-Ethenyl-3-Azetidinol (ACI)

The unique combination of functional groups in 3-ethenyl-3-azetidinol makes it an attractive substrate for multi-component reactions (MCRs) and cascade transformations, which allow for the rapid construction of complex molecular architectures in a single synthetic operation. While specific examples involving 3-ethenyl-3-azetidinol are not extensively documented, its structural motifs suggest potential participation in well-established MCRs.

For example, the secondary amine and the vinyl group could potentially participate in tandem reactions. One hypothetical cascade could involve an initial Michael addition of the azetidine nitrogen to an activated alkene, followed by an intramolecular reaction involving the vinyl group.

The Passerini and Ugi reactions are powerful isocyanide-based MCRs. nih.govwikipedia.orgnih.govmdpi.comorganic-chemistry.orgnih.govnih.govsemanticscholar.orgmdpi.com While direct participation of the tertiary alcohol of 3-ethenyl-3-azetidinol in a Passerini reaction is unlikely, derivatives of the molecule, such as an aldehyde formed by oxidation of a primary alcohol at a different position (if present), could be utilized. nih.gov Similarly, the secondary amine of 3-ethenyl-3-azetidinol could serve as the amine component in a Ugi reaction, which combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a bis-amide. semanticscholar.orgmdpi.combeilstein-journals.orgnih.gov

Although concrete, documented examples of 3-ethenyl-3-azetidinol in complex MCRs and cascade reactions are still emerging, its multifunctional nature presents significant opportunities for the development of novel and efficient synthetic methodologies.

Stereochemical Control and Chirality in 3 Ethenyl 3 Azetidinol Aci Chemistry

Asymmetric Synthesis of Chiral Azetidines and 3-Ethenyl-3-Azetidinol

Asymmetric synthesis provides the most direct route to enantiomerically pure chiral compounds, including 3-ethenyl-3-azetidinol. This is achieved by employing chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of a reaction.

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral azetidines. Various transition metal catalysts and organocatalysts have been developed to effect the asymmetric formation of the azetidine (B1206935) ring or the enantioselective functionalization of a pre-existing azetidine scaffold.

Recent advancements have demonstrated the utility of copper-catalyzed reactions for the enantioselective synthesis of functionalized azetidines. For instance, a highly enantioselective difunctionalization of azetines using a Cu/bisphosphine catalyst has been developed to access chiral 2,3-disubstituted azetidines. This method allows for the installation of two versatile functionalities with the concomitant construction of two new stereogenic centers. While not directly applied to 3-ethenyl-3-azetidinol, this strategy could potentially be adapted for the asymmetric synthesis of precursors to the target molecule.

Gold-catalyzed reactions have also shown promise in the synthesis of chiral azetidin-3-ones, which are valuable precursors to 3-substituted-3-azetidinols. A flexible and general sequence for the efficient synthesis of chiral azetidin-3-ones with typically >98% e.e. has been reported, utilizing the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. The resulting chiral azetidin-3-ones can then be subjected to nucleophilic addition of a vinyl organometallic reagent to introduce the ethenyl group, followed by stereoselective reduction or hydrolysis to afford chiral 3-ethenyl-3-azetidinol.

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of chiral azetidines. A protocol involving the enantioselective α-chlorination of aldehydes has been developed for the synthesis of C2-functionalized azetidines from a common intermediate. This approach highlights the potential of organocatalysis to generate chiral building blocks that can be further elaborated to target molecules like 3-ethenyl-3-azetidinol.

The following table summarizes selected examples of enantioselective catalytic methods applicable to the synthesis of chiral azetidine derivatives.

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Cu/Bisphosphine | Azetines | 2,3-Disubstituted Azetidines | High | |

| Gold(I) | N-Propargylsulfonamides | Azetidin-3-ones | >98% | |

| Organocatalyst | Aldehydes | C2-Functionalized Azetidines | 84-92% | |

| Chiral Squaramide | 3-Substituted Azetidines | α-Amino-γ-halopropanes | High |

Diastereoselective synthesis is another key strategy for controlling stereochemistry, often relying on the influence of existing stereocenters within the substrate or the use of chiral auxiliaries to direct the formation of new stereocenters.

The synthesis of functionalized azetidines through diastereoselective approaches has been extensively studied. For instance, the [2+2] cycloaddition of butadienylketene with various imines has been utilized to develop an efficient trans diastereoselective synthesis for azetidinones having 3-dienyl functionalities. The resulting 3-dienyl group can then be further manipulated to generate the desired 3-ethenyl-3-hydroxy functionality.

Furthermore, the stereoselective synthesis of cis-2,3-disubstituted azetidines has been achieved through diastereoselective hydrozirconation. This method highlights the ability to control the relative stereochemistry of substituents on the azetidine ring.

The table below presents examples of diastereoselective methods for the synthesis of substituted azetidines.

| Reaction Type | Substrates | Product | Diastereoselectivity | Reference |

| [2+2] Cycloaddition | Butadienylketene, Imines | trans-3-Dienyl-2-azetidinones | High | |

| Hydrozirconation | Unsaturated Azetidine Precursors | cis-2,3-Disubstituted Azetidines | High | |

| Kinetically Controlled Cyclization | Epoxy Amines | trans-Azetidines | High |

Chiral Pool Synthesis Utilizing Azetidine Precursors

Chiral pool synthesis utilizes readily available enantiopure starting materials, often from natural sources, to synthesize the target molecule. In the context of 3-ethenyl-3-azetidinol, chiral precursors such as L-azetidine-2-carboxylic acid can be employed.

The asymmetric synthesis of L-azetidine-2-carboxylic acid and its 3-substituted congeners has been achieved based on a zinc-mediated asymmetric addition of allylic halides to a camphor sultam derivative of glyoxylic acid O-benzyl oxime. This provides access to enantiopure azetidine scaffolds that can be further functionalized. For example, the carboxylic acid group at the C2 position can be converted to other functionalities, and the C3 position can be selectively oxidized and then reacted with a vinyl nucleophile to introduce the ethenyl and hydroxyl groups.

The use of chiral auxiliaries, such as (S)-1-phenylethylamine, has also been reported for the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids. These chiral building blocks can serve as versatile starting materials for the synthesis of more complex azetidine derivatives with controlled stereochemistry.

Control of Stereochemistry during Azetidine Ring Transformations

The stereochemical integrity of the azetidine ring must be maintained or predictably altered during subsequent functionalization reactions. The inherent ring strain of azetidines drives their reactivity, which can be harnessed for stereoselective transformations.

Nucleophilic ring-opening, cycloaddition, and rearrangement reactions are common transformations of azetidines. The stereochemical outcome of these reactions is often dictated by the substitution pattern on the ring and the nature of the reagents. For instance, the enantioselective ring-opening of 3-substituted azetidines promoted by a chiral squaramide hydrogen-bond donor catalyst has been reported to afford synthetically useful bifunctional α-amino-γ-halopropane chiral building blocks with high enantioselectivity.

Furthermore, the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by La(OTf)₃, has been shown to proceed with high regioselectivity to yield azetidines. This method provides a novel route for constructing the azetidine ring with a hydroxyl group, which is a key feature of 3-ethenyl-3-azetidinol. The stereochemistry of the starting epoxy amine directly translates to the stereochemistry of the resulting azetidinol (B8437883).

The development of methods for the direct and stereoselective C(sp³)–H functionalization of azetidines also offers a powerful strategy for introducing new substituents with stereocontrol. These late-stage functionalization techniques can provide access to a wide range of chiral azetidine derivatives.

Mechanistic Investigations of Chemical Processes Involving 3 Ethenyl 3 Azetidinol Aci

Elucidation of Reaction Pathways and Intermediates in Azetidine (B1206935) Chemistry

Specific information on the reaction pathways and intermediates involved in the synthesis or transformation of 3-ethenyl-3-azetidinol is not available in the reviewed literature.

General methodologies for the synthesis of 3-substituted azetidines suggest that intramolecular cyclization is a common pathway. For related 3-azetidinol structures, these pathways can be initiated from acyclic precursors containing both an amine and a reactive functional group, such as an epoxide. The reaction would likely proceed via an intramolecular nucleophilic attack of the nitrogen atom onto an electrophilic carbon, leading to the formation of the four-membered azetidine ring. The specific intermediates in such a reaction would include protonated amine species and transition states where the new carbon-nitrogen bond is partially formed.

Kinetic Studies and Reaction Order Determination

No kinetic studies or reaction order determinations specifically for reactions involving 3-ethenyl-3-azetidinol have been reported in the available scientific literature.

To determine the kinetics of a reaction involving 3-ethenyl-3-azetidinol, experimental data would be required. This would involve monitoring the concentration of reactants and products over time under various conditions (e.g., changing initial concentrations, temperature). From this data, the rate law and the order of the reaction with respect to each reactant could be determined. Such studies are crucial for understanding the reaction mechanism but have not yet been published for this specific compound.

Transition State Analysis for Azetidine-Forming and -Transforming Reactions

A specific transition state analysis for reactions forming or transforming 3-ethenyl-3-azetidinol is not available in the current literature.

Computational chemistry is a powerful tool for analyzing transition states. For a hypothetical synthesis of 3-ethenyl-3-azetidinol via intramolecular cyclization, density functional theory (DFT) calculations could be employed to model the geometry and energy of the transition state. This would provide insights into the activation energy of the reaction and the factors that influence its feasibility and stereochemical outcome. Such computational studies have been performed for the synthesis of other azetidines, for example, in the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, where the transition state energies for the formation of azetidine versus a competing pyrrolidine (B122466) ring were calculated to explain the observed regioselectivity.

Role of Catalysts and Ligands in Reaction Mechanisms of Azetidine Synthesis

While the role of catalysts and ligands is crucial in many azetidine syntheses, specific details regarding their application in the synthesis of 3-ethenyl-3-azetidinol are not documented.

In many synthetic routes towards azetidines, catalysts play a key role in activating the substrate and controlling the stereoselectivity of the reaction. For instance, in metal-catalyzed reactions, the choice of the metal center and the coordinating ligands can have a profound impact on the reaction pathway and the structure of the final product. Ligands can influence the steric and electronic environment around the metal, thereby directing the approach of the substrate and stabilizing key intermediates. For example, in gold-catalyzed syntheses of azetidin-3-ones, phosphine (B1218219) ligands on the gold catalyst are shown to be critical for achieving high yields. A systematic investigation of various catalysts and ligands would be necessary to develop an efficient and selective synthesis of 3-ethenyl-3-azetidinol.

Computational and Theoretical Chemistry Studies of 3 Ethenyl 3 Azetidinol Aci

Electronic Structure Calculations (e.g., Density Functional Theory)

Electronic structure calculations are fundamental to modern computational chemistry, offering a detailed picture of the electron distribution within a molecule. Density Functional Theory (DFT) is a particularly prominent method used to investigate the electronic properties of heterocyclic compounds like azetidines. nih.govmdpi.com By solving approximations of the Schrödinger equation, DFT can determine optimized molecular geometries and predict a variety of chemical properties.

For 3-ethenyl-3-azetidinol, DFT calculations would focus on several key areas:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. mdpi.comekb.eg A smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For 3-ethenyl-3-azetidinol, the ESP map would likely show a negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, making them susceptible to electrophilic attack or protonation.

Partial Atomic Charges: These calculations quantify the charge localized on each atom, providing further insight into the molecule's polarity and reactivity.

These theoretical calculations provide a foundation for understanding the molecule's behavior in chemical reactions. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of 3-Ethenyl-3-Azetidinol This table presents hypothetical data based on typical values for similar heterocyclic compounds for illustrative purposes.

| Property | Calculated Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons; region is susceptible to electrophilic attack. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest-energy empty orbital; region is susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | Suggests moderate chemical stability. |

| Dipole Moment | 2.1 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is intrinsically linked to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time.

For 3-ethenyl-3-azetidinol, the four-membered ring is not perfectly flat but exists in a puckered conformation to alleviate some of its inherent strain. nih.gov Conformational analysis, often performed using ab initio or DFT methods, can identify the most stable (lowest energy) puckered conformations of the azetidine (B1206935) ring and the preferred orientations (rotamers) of the ethenyl and hydroxyl substituents. nih.gov

Molecular dynamics simulations build upon this by modeling the movement of atoms and bonds over time, governed by a force field. mdpi.commdpi.com An MD simulation of 3-ethenyl-3-azetidinol could:

Simulate the molecule's behavior in different solvent environments (e.g., water, chloroform) to understand solvent effects on its conformation. nih.gov

Observe the transitions between different stable conformations, providing insight into the molecule's flexibility.

Study its interaction with other molecules, such as biological receptors or reactants, by simulating their dynamic association. mdpi.com

Parameterization of azetidine analogues for use in common force fields has been a subject of study to enable accurate simulations. nih.gov

Table 2: Hypothetical Relative Energies of 3-Ethenyl-3-Azetidinol Conformers This table shows illustrative data representing the output of a typical conformational analysis.

| Conformer | Ring Puckering Angle | Substituent Orientation | Relative Energy (kcal/mol) |

| A | 20° | Ethenyl (axial), OH (equatorial) | 0.00 (most stable) |

| B | 20° | Ethenyl (equatorial), OH (axial) | +0.85 |

| C | -20° | Ethenyl (axial), OH (equatorial) | +1.20 |

| D | -20° | Ethenyl (equatorial), OH (axial) | +1.55 |

Prediction of Reactivity and Selectivity in Azetidine Reactions

A key application of computational chemistry is the prediction of how a molecule will react under specific conditions. For azetidines, a dominant reaction pathway is nucleophilic ring-opening, driven by the relief of ring strain. nih.govmagtech.com.cn Computational models can predict both the reactivity and the regioselectivity of such reactions.

Reactivity Prediction: The electronic properties calculated by DFT, such as the HOMO-LUMO gap and ESP map, provide a first-pass prediction of reactivity. mit.edu Frontier molecular orbital theory is particularly useful; a nucleophile is expected to attack the atom with the largest LUMO coefficient, while an electrophile will target the atom with the largest HOMO coefficient.

Selectivity Prediction: In an unsymmetrically substituted azetidine like 3-ethenyl-3-azetidinol, nucleophilic ring-opening can occur at either the C2 or C4 position. The outcome (regioselectivity) is influenced by both electronic and steric factors. magtech.com.cn DFT calculations can elucidate the governing factors by modeling the reaction pathways. nih.gov This involves:

Modeling Reactants and Products: The structures of the azetidinium ion (formed by protonation or alkylation of the nitrogen) and the potential ring-opened products are optimized. youtube.com

Locating Transition States (TS): The highest-energy point along each reaction coordinate (e.g., attack at C2 vs. C4) is located. This structure is the transition state.

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state for each pathway is calculated. According to transition state theory, the pathway with the lower activation energy will be the kinetically favored and dominant one.

Experimental selectivities, when combined with DFT calculations, have allowed for a better understanding of the parameters that govern regioselectivity in azetidine chemistry. nih.gov

Table 3: Illustrative Calculated Activation Energies for Nucleophilic Ring-Opening of Protonated 3-Ethenyl-3-Azetidinol This table presents hypothetical data to illustrate how computational chemistry can predict reaction selectivity.

| Reaction Pathway | Nucleophile | Activation Energy (Ea) for C2 Attack (kcal/mol) | Activation Energy (Ea) for C4 Attack (kcal/mol) | Predicted Major Product |

| SN2 Reaction | Cl⁻ | 18.5 | 16.2 | Product from C4 attack |

| SN2 Reaction | CH₃S⁻ | 15.1 | 14.8 | Product from C4 attack (less selective) |

Analysis of Ring Strain and its Influence on Azetidine Reactivity

The chemistry of four-membered rings like azetidine is dominated by the concept of ring strain. researchgate.net This strain arises from bond angle distortion (angle strain) and eclipsing interactions between adjacent hydrogen atoms (torsional strain). The reactivity of azetidines is largely driven by this considerable ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This value lies between the highly strained and reactive aziridines (three-membered rings) and the relatively stable pyrrolidines (five-membered rings). rsc.orgresearchwithrutgers.com

Computational methods can be used to quantify ring strain energy (RSE). A common approach involves calculating the energy of the cyclic molecule and comparing it to a suitable strain-free acyclic reference compound using homodesmotic reactions (where the number and type of bonds are conserved).

The inherent strain in the azetidine ring of 3-ethenyl-3-azetidinol makes it an "activated" system, prone to reactions that lead to ring-opening, as this process releases the stored strain energy. beilstein-journals.orgnih.gov This principle is a cornerstone of azetidine chemistry. rsc.orgrsc.org The strain introduces the potential for unique decomposition pathways and reactivity that are not observed in larger, unstrained heterocyclic systems. nih.gov This "strain-release" reactivity makes azetidines valuable synthetic intermediates. beilstein-journals.orgnih.gov

Table 4: Comparison of Ring Strain Energies in Small Nitrogen Heterocycles Data is based on established literature values for parent heterocycles.

| Heterocycle | Ring Size | Approximate Ring Strain Energy (kcal/mol) | Relative Reactivity in Ring-Opening |

| Aziridine | 3 | 27.7 | Very High |

| Azetidine | 4 | 25.4 rsc.org | High researchgate.netrsc.orgresearchwithrutgers.comrsc.org |

| Pyrrolidine (B122466) | 5 | 5.4 | Low |

| Piperidine | 6 | ~0 | Very Low |

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation of 3 Ethenyl 3 Azetidinol Aci and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structures and Stereochemistry

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex heterocyclic systems like 3-ethenyl-3-azetidinol. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provide detailed information about the molecular framework, connectivity, and stereochemistry. ipb.ptbiust.ac.bw

In the ¹H NMR spectrum of ACI, the protons on the azetidine (B1206935) ring typically appear as multiplets due to spin-spin coupling. The chemical shifts of the methylene (B1212753) protons (at C2 and C4) are influenced by the electronegativity of the adjacent nitrogen atom and the hydroxyl group. The vinyl protons exhibit characteristic chemical shifts and coupling patterns (doublet of doublets) that confirm the presence of the ethenyl group.

The ¹³C NMR spectrum provides information on the carbon skeleton. The quaternary carbon C3, bonded to both the hydroxyl and ethenyl groups, would show a characteristic chemical shift. The carbons of the azetidine ring and the vinyl group would also have distinct resonances.

Two-dimensional NMR techniques are crucial for definitive assignments.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to establish the connectivity of protons within the azetidine ring and the ethenyl substituent. biust.ac.bwlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for identifying quaternary carbons and piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important for determining stereochemistry. ipb.ptlibretexts.orgharvard.edu It identifies protons that are close in space, which can distinguish between diastereomers and confirm the relative orientation of substituents on the azetidine ring. For instance, a NOESY correlation between a proton on the ethenyl group and a proton on the azetidine ring could help define the conformation of the molecule. ipb.pt

Table 1: Hypothetical ¹H and ¹³C NMR Data for 3-Ethenyl-3-Azetidinol (ACI) in CDCl₃

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| C2 | 3.45 | d | 8.5 | 60.5 |

| 3.20 | d | 8.5 | ||

| C3 | - | - | - | 72.1 |

| C4 | 3.40 | d | 8.5 | 60.5 |

| 3.15 | d | 8.5 | ||

| NH | 2.50 | br s | - | - |

| OH | 3.10 | br s | - | - |

| -CH= | 5.90 | dd | 17.2, 10.8 | 140.2 |

| =CH₂ (trans) | 5.25 | d | 17.2 | 114.8 |

| =CH₂ (cis) | 5.10 | d | 10.8 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. biust.ac.bwresearchgate.net Both "soft" ionization techniques like Electrospray Ionization (ESI) and "hard" ionization techniques like Electron Ionization (EI) are employed. rsc.orgazom.com

ESI-MS is typically used to confirm the molecular weight of ACI by detecting the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with high accuracy, allowing for the determination of the molecular formula. rsc.orgnih.gov

EI-MS, on the other hand, imparts higher energy to the molecule, causing it to fragment in a predictable manner. azom.com The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. For 3-ethenyl-3-azetidinol, characteristic fragmentation pathways could include:

Loss of a hydroxyl radical (•OH): Leading to a fragment ion at [M-17].

Loss of the ethenyl (vinyl) group (•CH=CH₂): Resulting in a fragment at [M-27].

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom, a common pathway for amines, leading to the opening of the azetidine ring.

Dehydration: Loss of a water molecule (H₂O), giving a fragment at [M-18].

High-resolution mass spectrometry (HRMS) can determine the mass of fragments with very high precision, enabling the calculation of their elemental composition and further confirming the proposed fragmentation pathways. azom.com

Table 2: Predicted Mass Spectrometry Fragmentation for 3-Ethenyl-3-Azetidinol (ACI)

| m/z Value (Predicted) | Fragment Lost | Formula of Fragment | Proposed Fragment Structure |

| 99.0681 (M⁺) | - | - | C₅H₉NO |

| 82.0602 | •OH | •OH | [M-OH]⁺ |

| 72.0449 | •C₂H₃ | •CH=CH₂ | [M-C₂H₃]⁺ |

| 81.0575 | H₂O | H₂O | [M-H₂O]⁺ |

| 70.0653 | •CHO | •CHO | Azetidine ring fragment |

| 57.0578 | C₂H₄O | CH₂=CHOH | Azetidine iminium ion |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.netmdpi.com These techniques are complementary and are used for both structural confirmation and real-time reaction monitoring.

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule. For ACI, the FTIR spectrum would display characteristic absorption bands corresponding to its functional groups:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and intermolecular hydrogen bonding.

N-H stretch: A moderate band around 3300-3500 cm⁻¹, which may overlap with the O-H band.

C-H stretches: Bands just above 3000 cm⁻¹ for the sp² C-H bonds of the vinyl group and just below 3000 cm⁻¹ for the sp³ C-H bonds of the azetidine ring.

C=C stretch: A sharp band around 1640 cm⁻¹ confirming the presence of the ethenyl double bond.

C-N stretch: Typically found in the 1250-1020 cm⁻¹ region.

C-O stretch: A strong band in the 1260-1000 cm⁻¹ range.

Ring vibrations: The characteristic puckering and deformation modes of the azetidine ring can be observed in the far-infrared region. researchgate.nettandfonline.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The C=C stretching vibration of the ethenyl group in ACI would produce a strong and sharp signal in the Raman spectrum, making it an excellent marker for this functional group. Symmetric vibrations of the azetidine ring are also often more prominent in Raman than in IR spectra.

Table 3: Characteristic Vibrational Frequencies for 3-Ethenyl-3-Azetidinol (ACI)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H | Stretch | 3200-3600 | Strong, Broad | Weak |

| N-H | Stretch | 3300-3500 | Medium | Medium |

| C=C-H | Stretch | 3010-3095 | Medium | Strong |

| Ring C-H | Stretch | 2850-2960 | Medium | Strong |

| C=C | Stretch | 1640-1680 | Medium | Strong |

| N-H | Bend | 1590-1650 | Medium | Medium |

| C-O | Stretch | 1000-1260 | Strong | Weak |

| Azetidine Ring | Puckering/Deformation | < 700 | Medium | Medium |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. researchgate.net This technique provides precise information on bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers. acs.org

For 3-ethenyl-3-azetidinol, obtaining a single crystal suitable for X-ray diffraction would allow for:

Unambiguous structural confirmation: Verifying the connectivity of the atoms and the presence of the azetidine ring with its substituents.

Stereochemical assignment: If ACI is synthesized as a single enantiomer or diastereomer, X-ray crystallography can determine its absolute configuration.

Conformational analysis: The analysis reveals the precise conformation of the strained four-membered azetidine ring (e.g., puckered or planar) in the solid state. It also shows the orientation of the ethenyl and hydroxyl substituents relative to the ring. researchgate.net

Intermolecular interactions: The crystal packing reveals how molecules of ACI interact with each other in the solid state, such as through hydrogen bonding involving the hydroxyl and amino groups. researchgate.net This information is crucial for understanding physical properties like melting point and solubility.

Table 4: Hypothetical Crystallographic Data for 3-Ethenyl-3-Azetidinol (ACI)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.93 |

| b (Å) | 10.97 |

| c (Å) | 14.80 |

| α (°) | 90 |

| β (°) | 98.62 |

| γ (°) | 90 |

| Volume (ų) | 900.1 |

| Z (Molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | 1.225 |

| Key Bond Length (N1-C2, Å) | 1.48 |

| Key Bond Angle (C2-N1-C4, °) | 88.5 |

| Key Torsion Angle (H-O-C3-C(vinyl), °) | 65.2 |

In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Intermediate Detection

In situ spectroscopic techniques allow for the monitoring of chemical reactions as they occur, without the need for sampling and offline analysis. spectroscopyonline.commt.com This provides real-time data on reactant consumption, product formation, and the appearance and disappearance of transient intermediates. spectroscopyonline.comnih.gov Techniques such as FTIR, Raman, and NMR spectroscopy can be equipped with probes or flow cells to monitor reactions in a batch reactor or a continuous flow system. beilstein-journals.orgscilit.com

For the synthesis of 3-ethenyl-3-azetidinol, in situ monitoring could be applied to:

Kinetic Analysis: By tracking the concentration of reactants and products over time, detailed kinetic models of the reaction can be developed.

Mechanism Elucidation: The detection of short-lived reaction intermediates can provide direct evidence for a proposed reaction mechanism.

Process Optimization: Real-time data enables the rapid optimization of reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities. nih.gov

Safety and Control: Continuous monitoring ensures the reaction is proceeding as expected and allows for immediate intervention if deviations occur.

For example, using an in situ FTIR probe, one could monitor the disappearance of a key reactant's vibrational band (e.g., a carbonyl stretch of a starting material) and the simultaneous appearance of the characteristic C=C stretch (around 1640 cm⁻¹) of the ACI product. mt.com Similarly, in situ Raman spectroscopy could effectively track the formation of the product by monitoring the intensity of its strong C=C signal. mdpi.com

3 Ethenyl 3 Azetidinol Aci As a Versatile Synthon in Complex Organic Synthesis

Building Block for Novel Heterocyclic Scaffolds and Ring Systems

The utility of 3-ethenyl-3-azetidinol as a synthon for diverse heterocyclic frameworks stems from the reactivity of both its strained ring and its vinyl substituent. Azetidines are known to be excellent candidates for ring-opening and expansion reactions due to their significant ring strain (approx. 25.4 kcal/mol). rsc.orgrsc.org This inherent energy facilitates transformations that lead to larger, more complex heterocyclic structures.

Key synthetic transformations enabling scaffold generation include:

Ring Expansion Reactions: Analogous to the well-documented chemistry of vinylaziridines (three-membered rings), the strained four-membered ring of 3-ethenyl-3-azetidinol is primed for rearrangement. Strain-releasing pericyclic reactions, such as researchgate.nettandfonline.com- or tandfonline.comtandfonline.com-sigmatropic rearrangements, can be envisioned to expand the azetidine (B1206935) into larger nitrogen-containing rings like piperidines and azepines. magtech.com.cn

Cycloaddition Reactions: The ethenyl group serves as a reactive handle for various cycloaddition reactions. It can participate as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles like nitrile ylides or azomethine ylides, leading to the formation of spirocyclic or fused five-membered ring systems. mdpi.com While less reactive than electron-deficient alkenes, its participation in Diels-Alder reactions with reactive dienes could forge six-membered rings fused to the azetidine core.

Intramolecular Cyclization: The hydroxyl and ethenyl groups can be manipulated to facilitate intramolecular cyclizations. For instance, activation of the hydroxyl group followed by intramolecular attack by a functionalized vinyl group derivative could lead to bicyclic systems, such as diazabicyclo[3.1.1]heptane analogues. nih.gov Similarly, La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines is a known method for azetidine synthesis, suggesting that epoxidation of the vinyl group could set the stage for subsequent intramolecular reactions to form fused ring systems. frontiersin.org

Table 1: Potential Heterocyclic Scaffolds from 3-Ethenyl-3-Azetidinol

| Reaction Type | Reagent/Condition | Resulting Scaffold | Analogous System Reference |

|---|---|---|---|

| Ring Expansion | Thermal / Catalytic | Piperidines, Azepines | Vinylaziridines magtech.com.cn |

| [3+2] Cycloaddition | Nitrile Ylides, Azomethine Ylides | Spiro-pyrrolidines | General Cycloadditions mdpi.com |

| Intramolecular Aminolysis | 1. Epoxidation (e.g., m-CPBA) 2. La(OTf)₃ catalyst | Fused Bicyclic Systems | Epoxy Amines frontiersin.org | | Ring-Closing Metathesis | 1. N-allylation 2. Grubbs Catalyst | Azetidine-fused 8-membered rings | Di-alkenyl Azetidines nih.gov |

Precursor to Structurally Diverse Amino Acid Analogues and Peptidomimetics via Chemical Transformations

Azetidine-based amino acids are valuable non-natural building blocks in medicinal chemistry and protein engineering, prized for their ability to introduce conformational constraints into peptides. acs.orgacs.org 3-Ethenyl-3-azetidinol is a strategic precursor for a variety of these structures through targeted chemical modifications.

Synthesis of β- and γ-Amino Acids: The azetidine ring itself is a scaffold for constrained β-amino acids. More elaborate structures can be accessed via ring-opening. Acid-catalyzed nucleophilic attack on the azetidine nitrogen can cleave a C-N bond, transforming the cyclic structure into a linear γ-amino alcohol, a versatile precursor for γ-amino acids. rsc.orgacs.org This process can be highly regioselective and is a known strategy for generating functionalized acyclic amines from strained rings. rsc.org

Peptidomimetic Scaffolds: The rigid four-membered ring can act as a peptidomimetic, replacing a standard peptide bond to create more stable analogues with defined secondary structures. nih.gov The introduction of azetidine-containing subunits into cyclic peptides has been shown to improve cyclization efficiency and enhance proteolytic stability. researchgate.netnih.gov The ethenyl and hydroxyl groups on the 3-ethenyl-3-azetidinol scaffold offer points for further functionalization, allowing for its incorporation into larger peptide chains. nih.gov

Constrained Analogues of GABA: Modifications of the ethenyl group can lead to analogues of important neurotransmitters. For example, oxidative cleavage of the double bond followed by further elaboration could produce (azetidin-3-yl)acetic acid derivatives, which are known structural analogues of 4-aminobutanoic acid (GABA). nih.gov

Table 2: Transformations to Amino Acid and Peptidomimetic Structures

| Transformation | Reagents | Resulting Structure/Analogue | Reference |

|---|---|---|---|

| Ring-Opening to γ-Amino Alcohols | Lewis Acid (e.g., Cu(OTf)₂), Alcohol/Thiol Nucleophile | Acyclic γ-Amino Alcohols | Azetidine Ring Opening rsc.org |

| Peptide Incorporation | Standard Peptide Coupling (e.g., HATU, DIC) | Peptides with Constrained Turns | Azetidine Peptidomimetics researchgate.netnih.gov |

| Oxidative Cleavage | 1. O₃ (Ozonolysis) 2. Oxidative Workup | Azetidine-3-carboxylic acid derivatives | General Alkene Chemistry | | GABA Analogue Synthesis | Multi-step transformation of the ethenyl group | (Azetidin-3-yl)acetic acid derivatives | Azetidine Amino Acids nih.gov |

Applications in Materials Science, Including Polymer Chemistry via the Ethenyl Group

The presence of a polymerizable ethenyl (vinyl) group makes 3-ethenyl-3-azetidinol a promising functional monomer for materials science. tandfonline.com Vinyl polymers, formed from monomers with carbon-carbon double bonds, represent the largest family of polymers. pslc.ws The incorporation of the heterocyclic azetidinol (B8437883) moiety as a pendant group can impart unique properties to the resulting polymer.